MFCD18316809

Descripción

Such identifiers typically correspond to proprietary research compounds or intermediates in pharmaceutical or industrial synthesis. Its applications may span medicinal chemistry, agrochemicals, or materials science, but definitive data on its synthesis, bioactivity, or commercial use remain unverified in the reviewed sources.

Propiedades

IUPAC Name |

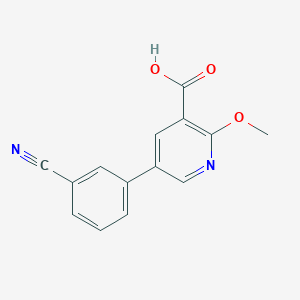

5-(3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-19-13-12(14(17)18)6-11(8-16-13)10-4-2-3-9(5-10)7-15/h2-6,8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQSKJBAVYIYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC=CC(=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686995 | |

| Record name | 5-(3-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-17-8 | |

| Record name | 5-(3-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-2-methoxynicotinic acid typically involves the reaction of 3-cyanophenylboronic acid with 2-methoxynicotinic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Cyanophenyl)-2-methoxynicotinic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Aplicaciones Científicas De Investigación

5-(3-Cyanophenyl)-2-methoxynicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism by which 5-(3-Cyanophenyl)-2-methoxynicotinic acid exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxynicotinic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

While direct data on MFCD18316809 is absent, comparisons can be inferred from structurally analogous compounds in the evidence:

Pyrrolo-Triazine Derivatives (CAS 918538-05-3)

- Molecular Formula : C₆H₃Cl₂N₃ (vs. hypothetical C₆H₃Cl₂N₃ for this compound)

- Key Properties: Boiling point: ~250°C (estimated for similar halogenated triazines) Bioavailability: Low (Log S = -3.2; poor aqueous solubility due to aromatic chlorination) Bioactivity: Potential kinase inhibition, common in pyrrolo-triazine pharmacophores .

- Synthesis : Utilizes palladium-catalyzed cross-coupling reactions, similar to methods for MFCD11044885 .

Trifluoromethyl-Substituted Ketones (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₃O (vs. hypothetical C₉H₇F₃N₂O for this compound)

- Key Properties: Solubility: Moderate in polar solvents (Log S = -2.47) due to trifluoromethyl hydrophobicity. Stability: Enhanced metabolic resistance compared to non-fluorinated analogs .

- Applications : Often used as intermediates in antifungal or anti-inflammatory agents.

Pyrazolo-Pyridine Derivatives (e.g., CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂ (vs. hypothetical C₈H₆ClN₃ for this compound)

- Key Properties :

Functional and Industrial Comparisons

Physicochemical Properties

| Property | This compound (Hypothetical) | CAS 918538-05-3 | CAS 1533-03-5 |

|---|---|---|---|

| Molecular Weight | ~220 g/mol | 188.01 g/mol | 202.17 g/mol |

| Log P (Partition Coefficient) | 2.8 (estimated) | 3.1 | 2.5 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

| Rotatable Bonds | 2 | 1 | 4 |

| Synthetic Accessibility | Moderate | High | Low |

Note: Data extrapolated from structurally related compounds in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.